molecular formula C10H11ClO2 B1489346 3-Chloro-4-(propan-2-yl)benzoic acid CAS No. 161622-06-6

3-Chloro-4-(propan-2-yl)benzoic acid

Cat. No. B1489346
M. Wt: 198.64 g/mol
InChI Key: QQTIONOTZKDOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(propan-2-yl)benzoic acid is a chemical compound with the CAS Number: 161622-06-6 . It has a molecular weight of 198.65 . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(propan-2-yl)benzoic acid is 1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-Chloro-4-(propan-2-yl)benzoic acid is a powder that is stored at room temperature . It has a melting point of 122-123 degrees Celsius .

Scientific Research Applications

1. Medicinal Chemistry: Synthesis of Antidepressant Molecules

  • Summary of Application : “3-Chloro-4-(propan-2-yl)benzoic acid” is used in the synthesis of antidepressant molecules. Depression is a major global health concern, affecting roughly 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is particularly essential .
  • Methods of Application : The synthesis of antidepressant molecules involves metal-catalyzed procedures. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
  • Results or Outcomes : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Material Science: Synthesis of m-Aryloxy Phenols

  • Summary of Application : “3-Chloro-4-(propan-2-yl)benzoic acid” is used in the synthesis of m-aryloxy phenols. These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : The synthesis of m-aryloxy phenols involves innovative synthetic methods, which allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These functional groups impart specific properties to these compounds .
  • Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They have high potential for synthesizing bioactive natural products and conducting polymers .

3. Medicinal Chemistry: Synthesis of Imidazole Containing Compounds

  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Methods of Application : The synthesis of imidazole containing compounds involves innovative synthetic methods . These methods allow for the preparation of complex imidazole compounds with functional groups, such as esters, nitriles, and halogens .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

4. Medicinal Chemistry: Synthesis of 1,3,5-Triazine Derivatives

  • Summary of Application : “3-Chloro-4-(propan-2-yl)benzoic acid” can be used in the synthesis of 1,3,5-triazine derivatives . These compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
  • Methods of Application : The synthesis of 1,3,5-triazine derivatives involves innovative synthetic methods . These methods allow for the preparation of complex 1,3,5-triazine compounds with functional groups .
  • Results or Outcomes : The synthesized compounds have been evaluated for their antimicrobial activity .

Safety And Hazards

The safety information for 3-Chloro-4-(propan-2-yl)benzoic acid indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIONOTZKDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284680
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(propan-2-yl)benzoic acid

CAS RN

161622-06-6
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161622-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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